molecular formula C19H19N3O3S2 B2948192 N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-45-8

N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2948192
CAS RN: 922130-45-8
M. Wt: 401.5
InChI Key: GWRJWIGVRTXEMT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as DMTA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves the inhibition of enzymes involved in various biochemical pathways, including the biosynthesis of nucleic acids and proteins. It has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of nucleic acids, and thymidylate synthase, an enzyme involved in the biosynthesis of DNA. This compound has also been found to inhibit the activity of bacterial and fungal enzymes, leading to its antibacterial and antifungal activity.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and inhibition of angiogenesis. It has also been found to induce the expression of genes involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its high purity and stability, easy synthesis, and broad range of applications. However, its use in lab experiments is limited due to its potential toxicity and the need for further studies to understand its safety profile.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, including the development of new synthesis methods to improve its yield and purity, the investigation of its potential as a therapeutic agent for cancer and infectious diseases, and the development of new applications for its use as a fluorescent probe in biological samples. Additionally, further studies are needed to understand its safety profile and potential toxicity, which will be important for its future use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method has been optimized to produce high yields of this compound with good purity, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects. This compound has several advantages for lab experiments, but its use is limited due to its potential toxicity. Future research on this compound will be important for the development of new therapeutic agents and applications for its use in scientific research.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can be synthesized using various methods, including the reaction of 2-aminobenzenesulfonamide and 2,5-dimethylphenylacetic acid with thionyl chloride, followed by reaction with thiosemicarbazide and acetic anhydride. Another method involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by reaction with 2-aminobenzenesulfonamide and thiosemicarbazide in the presence of acetic anhydride. These methods have been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been used in various scientific research applications, including as a potential therapeutic agent for cancer and infectious diseases. It has been found to inhibit the growth of cancer cells and exhibit antibacterial and antifungal activity. This compound has also been used as a fluorescent probe for the detection of proteins and enzymes in biological samples.

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-8-9-14(2)17(10-13)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRJWIGVRTXEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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